molecular formula C10H22O2Si B8558575 T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane CAS No. 42201-84-3

T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane

Cat. No.: B8558575
CAS No.: 42201-84-3
M. Wt: 202.37 g/mol
InChI Key: CMPNAJZXUCOAPV-UHFFFAOYSA-N
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Description

Evolution of Silyl (B83357) Enol Ethers as Versatile Synthetic Intermediates in Organic Chemistry

The development of silyl enol ethers marked a significant advancement in carbonyl chemistry. Initially, the use of metal enolates was fraught with challenges related to regioselectivity, stability, and harsh reaction conditions. The introduction of silyl enol ethers provided a solution, offering stable, isolable, and mild nucleophiles. wikipedia.orgnetlify.app Their synthesis is typically achieved by reacting an enolizable carbonyl compound with a silyl electrophile, such as a silyl chloride, in the presence of a base. wikipedia.org This method allows for regioselective control; for instance, using a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures favors the kinetic, less substituted silyl enol ether, while a weaker base like triethylamine (B128534) yields the more stable thermodynamic product. wikipedia.org

Over the decades, the synthetic utility of silyl enol ethers has expanded dramatically. They are key reactants in a multitude of transformations, including Mukaiyama aldol (B89426) additions, Michael reactions, and halogenations to form α-haloketones. organic-chemistry.orgresearchgate.net More recent advancements have further broadened their reactivity, with developments in iron-catalyzed dicarbofunctionalization and nickel-catalyzed remote functionalization, demonstrating their continued importance in accessing complex molecular architectures. nih.govrsc.org Silyl ketene (B1206846) acetals, a subclass derived from esters with the general structure R₃Si−O−C(OR')=CR₂, are noted for being more nucleophilic than their ketone-derived counterparts. wikipedia.org

Distinctive Role of the tert-Butyldimethylsilyl (TBDMS) Moiety in Advanced Synthetic Strategies

The choice of the silyl group is critical to the stability and reactivity of the silyl enol ether. While the trimethylsilyl (B98337) (TMS) group was initially common, its susceptibility to hydrolysis limited its application. organic-chemistry.org A landmark development came in 1972 when E. J. Corey introduced the tert-butyldimethylsilyl (TBDMS or TBS) group. total-synthesis.com The TBDMS group is approximately 10,000 times more hydrolytically stable than the TMS group, a property attributed to the steric hindrance provided by the bulky tert-butyl substituent. organic-chemistry.org This enhanced stability allows TBDMS-protected compounds to withstand a broader range of reaction conditions, including chromatography, making them exceptionally valuable in multi-step synthesis. total-synthesis.com

The strategic advantage of the TBDMS group lies in its robust nature combined with the availability of selective deprotection methods. While stable under many basic and mildly acidic conditions, the TBDMS group can be efficiently cleaved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org This orthogonality allows for the selective deprotection of TBDMS ethers in the presence of other protecting groups. wikipedia.org The steric and electronic properties of the TBDMS group can also influence the stereoselectivity of reactions, for example, by shielding one face of a molecule from attack. nih.gov

Relative Stability of Common Silyl Ethers to Hydrolysis wikipedia.org
Silyl GroupRelative Stability (Acidic Media)Relative Stability (Basic Media)
TMS (Trimethylsilyl)11
TES (Triethylsilyl)6410-100
TBDMS (tert-Butyldimethylsilyl)20,000~20,000
TIPS (Triisopropylsilyl)700,000100,000
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000

Contextualization of T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane within Contemporary Synthetic Methodologies

This compound (CAS No. 42201-84-3) is a specific type of silyl enol ether known as a silyl ketene acetal (B89532). wikipedia.orgvulcanchem.com Its structure incorporates the highly stable TBDMS group, making it a robust synthetic intermediate.

Physicochemical Properties and Synthesis:

This compound is synthesized through the silylation of 1-ethoxyvinyl alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) with a base like imidazole (B134444) or triethylamine. vulcanchem.com Anhydrous conditions are crucial to prevent hydrolysis of the resulting silyl ether. vulcanchem.com

Physicochemical Data for this compound vulcanchem.com
PropertyValue
Molecular FormulaC₁₀H₂₂O₂Si
CAS Number42201-84-3
Boiling Point210–215°C
Density (20°C)0.89 g/cm³
Refractive Index (n D²⁰)1.428

Synthetic Applications:

As a silyl ketene acetal, this compound functions as a potent nucleophile, effectively acting as a synthetic equivalent of an ethyl acetate (B1210297) enolate. Its increased nucleophilicity compared to ketone-derived silyl enol ethers makes it a valuable reagent for forming carbon-carbon bonds with a variety of electrophiles, such as aldehydes and ketones, often mediated by a Lewis acid like titanium tetrachloride (TiCl₄). wikipedia.orgmsu.edu The presence of the TBDMS group ensures that the reagent can be used in complex synthetic sequences where milder silyl ethers would not survive. The vinyl ether component also allows for participation in cycloaddition and polymerization reactions. vulcanchem.com In contemporary synthesis, it serves as a reliable two-carbon building block for the construction of ester functionalities within larger, more complex molecules. vulcanchem.com

Properties

CAS No.

42201-84-3

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

tert-butyl-(1-ethoxyethenoxy)-dimethylsilane

InChI

InChI=1S/C10H22O2Si/c1-8-11-9(2)12-13(6,7)10(3,4)5/h2,8H2,1,3-7H3

InChI Key

CMPNAJZXUCOAPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for T Butyl 1 Ethoxyvinyloxy Dimethylsilane and Analogous Silyl Enol Ethers

Classical Approaches to Silyl (B83357) Enol Ether Formation from Carbonyl Precursors

The traditional synthesis of silyl enol ethers involves the reaction of a carbonyl compound with a silylating agent in the presence of a base. The regiochemical and stereochemical outcome of this transformation is highly dependent on the reaction conditions.

Regioselective Enolization: Kinetic versus Thermodynamic Control in Enolate Generation

For unsymmetrical ketones, the formation of two different regioisomeric enolates is possible. The control over which isomer is formed is a classic example of kinetic versus thermodynamic control.

Kinetic Control: The kinetic enolate is formed by the deprotonation of the less sterically hindered α-proton. This process is typically achieved using a strong, sterically demanding base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) cdnsciencepub.com. The rapidity of the deprotonation at the more accessible site, coupled with the low temperature that prevents equilibration to the more stable isomer, ensures the predominance of the kinetic product.

Thermodynamic Control: The thermodynamic enolate, which is the more substituted and generally more stable enolate, is favored under conditions that allow for equilibration. This is typically achieved by using a weaker base, such as triethylamine (B128534), or by conducting the reaction at higher temperatures cdnsciencepub.com. These conditions allow for proton exchange to occur, leading to the eventual formation of the most stable enolate isomer.

The choice of base and reaction temperature is therefore crucial in directing the regioselectivity of silyl enol ether formation.

ConditionBaseTemperatureSolvent (Typical)Predominant Product
KineticStrong, hindered (e.g., LDA)Low (e.g., -78 °C)Aprotic (e.g., THF)Less substituted silyl enol ether
ThermodynamicWeaker (e.g., Triethylamine)Higher (e.g., Room Temp. or reflux)AproticMore substituted silyl enol ether

Stereoselective Generation of Silyl Enol Ethers (e.g., E- and Z-enolates)

The geometry of the resulting double bond in the silyl enol ether (E- or Z-isomer) can also be controlled to a certain extent by the reaction conditions. The stereochemical outcome is influenced by factors such as the nature of the carbonyl compound, the base, the silylating agent, and the solvent. For instance, the formation of Z-enolates is often favored in the deprotonation of certain ketones and esters, and this selectivity can be enhanced by the choice of silylating agent and reaction additives. Recent advances have also seen the development of nickel-catalyzed methods that exhibit high stereoselectivity for the formation of Z-silyl enol ethers. researchgate.netmit.edu

Specific Synthesis of T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane

Enolization of Ethyl Acetate (B1210297) and Subsequent Silylation with Tert-Butyldimethylsilyl Chloride

The synthesis of this compound would logically proceed via the formation of the lithium enolate of ethyl acetate. This can be achieved by treating ethyl acetate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at a low temperature, typically -78 °C. The LDA abstracts a proton from the α-carbon of the ethyl acetate to generate the corresponding lithium enolate.

This in situ generated enolate is then quenched with a silylating agent, in this case, tert-butyldimethylsilyl chloride (TBDMSCl). The oxygen atom of the enolate attacks the silicon atom of TBDMSCl, displacing the chloride ion and forming the desired silyl ketene (B1206846) acetal (B89532), this compound.

Optimization of Reaction Parameters and Conditions for this compound Formation

The optimization of this reaction would involve a systematic variation of several key parameters to maximize the yield and purity of the desired product.

Base: While LDA is a common choice, other strong bases such as lithium hexamethyldisilazide (LHMDS) or sodium hexamethyldisilazide (NaHMDS) could be explored. The choice of base can influence the rate and completeness of the enolization.

Solvent: Tetrahydrofuran (THF) is a standard solvent for such reactions due to its ability to solvate the lithium cation and its low reactivity. Other ethereal solvents like diethyl ether could also be considered. The purity and dryness of the solvent are critical to prevent quenching of the enolate.

Temperature: The initial deprotonation is typically carried out at -78 °C to ensure kinetic control and minimize side reactions. The temperature at which the silylating agent is added and the subsequent warming of the reaction mixture can be optimized to ensure complete reaction without decomposition of the product.

Stoichiometry: The molar ratios of the ester, base, and silylating agent are crucial. A slight excess of the base is often used to ensure complete deprotonation of the ester. The amount of silylating agent should be at least stoichiometric to the enolate.

Workup Procedure: The reaction is typically quenched with a mild proton source, and the product is extracted with a non-polar solvent. The purification is usually achieved by distillation under reduced pressure or by column chromatography on silica gel.

ParameterVariationPotential Impact
Base LDA, LHMDS, NaHMDSEnolization efficiency, side reactions
Solvent THF, Diethyl etherSolvation of intermediates, reaction rate
Temperature -78 °C to 0 °CReaction rate, product stability, side reactions
Stoichiometry Molar ratios of reactantsReaction completeness, yield
Workup Quenching agent, extraction solventProduct isolation and purity

Catalytic and Enantioselective Approaches in Silyl Enol Ether Synthesis

In recent years, significant progress has been made in the development of catalytic and enantioselective methods for the synthesis of silyl enol ethers. These methods offer advantages in terms of efficiency, selectivity, and sustainability over classical stoichiometric approaches.

Catalytic methods often employ transition metal complexes or organocatalysts to facilitate the silylation of carbonyl compounds under milder conditions. For instance, Lewis acids can activate the carbonyl group towards nucleophilic attack by a silyl species.

Enantioselective synthesis of silyl enol ethers allows for the creation of chiral enolates which are valuable in asymmetric synthesis. Chiral catalysts, such as chiral Lewis acids or chiral bases, can be used to control the stereochemical outcome of the silylation reaction, leading to the formation of enantioenriched silyl enol ethers. These chiral silyl enol ethers can then be used in a variety of stereoselective reactions, such as aldol (B89426) and Michael additions, to generate complex molecules with high stereocontrol. For example, the use of chiral phosphoramide catalysts in conjunction with silicon tetrachloride has been shown to be effective for the enantioselective addition of silyl ketene acetals to aldehydes. acs.org

Transition Metal-Catalyzed Methods for Functionalized Chiral Silyl Enol Ethers

Transition metal catalysis offers powerful and efficient pathways to functionalized chiral silyl enol ethers. These methods often provide access to enantiomerically enriched products that are difficult to obtain through other means. A variety of transition metals, including palladium, rhodium, and cobalt, have been employed in these transformations. nih.govnsf.gov

One prominent strategy involves the palladium-catalyzed α-arylation of silyl enol ethers, which allows for the introduction of aryl groups at the α-position of a carbonyl precursor. acs.org While this method modifies an existing silyl enol ether, it is a key technique for synthesizing functionalized derivatives. The use of bulky phosphine ligands is often crucial for achieving high yields and selectivities in these reactions. acs.org

Another significant approach is the cobalt-catalyzed enantioselective synthesis of silyl enol ethers bearing a vinyl group at a chiral β-carbon. nih.govnih.gov This method utilizes readily available siloxy-1,3-dienes and ethylene as starting materials, proceeding under mild conditions with high catalytic efficiency and excellent enantioselectivity (92-98% ee). nih.govnih.gov The resulting chiral silyl enol ethers are valuable precursors for the synthesis of other complex chiral molecules. nih.govnih.gov

Rhodium(III)-catalyzed C-H activation has also emerged as a powerful tool for the α-arylation of ketone-derived silyl enol ethers. nsf.gov This method offers a direct approach to cross-coupling and is particularly effective for electron-rich silyl enol ethers when a silver salt additive is used. nsf.gov

Below is a table summarizing representative transition metal-catalyzed methods for the synthesis of functionalized chiral silyl enol ethers.

Catalyst SystemSubstratesProduct TypeKey Features
Pd2(dba)3 / Bulky P,P=O ligandSilyl ketene acetal, Heteroaryl halideα-Heteroaryl propionic esterHigh yields, wide substrate scope. acs.org
(Bis-phosphine)-cobalt(II) complexSiloxy-1,3-diene, Ethyleneβ-Vinyl chiral silyl enol etherHigh enantioselectivity (92-98% ee), mild conditions. nih.govnih.gov
Rh(III) catalyst / Ag salt additiveSilyl enol ether, N-methoxybenzamideα-Aryl silyl enol etherC-H activation, suitable for electron-rich alkenes. nsf.gov

Organocatalytic Strategies in Silyl Enol Ether Synthesis

Organocatalysis provides a valuable metal-free alternative for the synthesis of silyl enol ethers. These methods often utilize small organic molecules to catalyze the desired transformation, offering advantages in terms of cost, toxicity, and operational simplicity.

N-Heterocyclic carbenes (NHCs) have been shown to catalyze the transfer of a silyl group from trialkylsilyl ketene acetals to ketones, efficiently converting them into the corresponding silyl enol ethers. This reaction proceeds at room temperature and is effective for a range of enolizable ketones.

Furthermore, the development of imidodiphosphorimidate (IDPi) catalysts has enabled the first organocatalytic enantioselective synthesis of tertiary silyl ethers with central chirality on the silicon atom. nih.gov This desymmetrizing reaction of symmetrical bis(methallyl)silanes with phenols yields a variety of enantiopure silyl ethers in high yields and with good chemo- and enantioselectivities. nih.gov

The following table details examples of organocatalytic strategies for silyl enol ether synthesis.

CatalystReactantsProductNoteworthy Aspects
N-Heterocyclic Carbene (NHC)Trialkylsilyl ketene acetal, KetoneSilyl enol etherMetal-free silyl transfer, room temperature.
Imidodiphosphorimidate (IDPi)Bis(methallyl)silane, PhenolChiral tertiary silyl etherFirst organocatalytic synthesis of Si-stereogenic silyl ethers. nih.gov

Alternative Pathways to Silyl Enol Ether Derivatives

Beyond direct catalytic approaches, several alternative strategies provide access to a diverse range of silyl enol ether derivatives. These methods often involve the generation of an enolate intermediate, which is subsequently trapped by a silylating agent, or employ rearrangement reactions to construct the desired silyl enol ether framework.

Conjugate Alkylation Followed by Enolate Trapping

Conjugate addition reactions to α,β-unsaturated carbonyl compounds are a powerful method for generating enolates in a regiocontrolled manner. The resulting enolate can then be trapped with a silylating agent, such as a trialkylsilyl halide, to afford the corresponding silyl enol ether. This tandem conjugate addition-enolate trapping sequence allows for the construction of complex silyl enol ethers with high levels of stereocontrol. nih.govbeilstein-journals.org

The choice of the organometallic reagent for the conjugate addition and the reaction conditions can influence the stereochemical outcome of the reaction. For instance, the use of organozinc reagents in the presence of a copper catalyst is a well-established method for asymmetric conjugate addition, leading to the formation of chiral enolates that can be trapped to yield enantiomerically enriched silyl enol ethers. beilstein-journals.org

Rearrangement-Based Syntheses (e.g., Brook Rearrangement)

The Brook rearrangement is an intramolecular migration of a silyl group from a carbon atom to an oxygen atom. organicreactions.orgthieme-connect.dewikipedia.org This rearrangement is typically initiated by the deprotonation of a hydroxyl group in an α-silyl alcohol, leading to the formation of an alkoxide that drives the migration. The resulting carbanion can then be quenched to afford a silyl ether. wikipedia.org When applied to acylsilanes, nucleophilic addition to the carbonyl group generates an α-silyl alkoxide, which can undergo a Brook rearrangement to form a silyl enol ether. wikipedia.org This strategy has been utilized in various cascade reactions to produce highly functionalized silyl enol ethers. thieme-connect.de

Hydrosilylation of Conjugated Unsaturated Systems with Asymmetric Induction

The hydrosilylation of α,β-unsaturated esters and ketones presents a direct and atom-economical route to silyl enol ethers. google.comgoogle.comresearchgate.net This reaction involves the addition of a hydrosilane across the carbon-carbon double bond of the conjugated system, often catalyzed by transition metal complexes. The use of chiral ligands on the metal catalyst can induce asymmetry, leading to the formation of chiral silyl enol ethers with high enantioselectivity. researchgate.net

Rhodium and platinum catalysts are commonly employed for this transformation. For example, tris(triphenylphosphine)rhodium chloride is a well-known catalyst for the hydrosilylation of α,β-unsaturated esters. google.com More recently, main-group Lewis acids like B(C6F5)3 have been shown to catalyze the hydrosilylation of ketenes, providing access to β,β-disubstituted silyl enol ethers derived from aldehydes. nih.gov

The table below provides a summary of these alternative synthetic pathways.

Synthetic PathwayDescriptionKey Intermediates
Conjugate Alkylation and Enolate TrappingNucleophilic addition to an α,β-unsaturated carbonyl followed by reaction with a silylating agent.Metal enolates. nih.govbeilstein-journals.org
Brook RearrangementIntramolecular migration of a silyl group from carbon to oxygen. organicreactions.orgwikipedia.orgα-Silyl alkoxide. thieme-connect.de
Asymmetric HydrosilylationCatalytic addition of a hydrosilane to a conjugated unsaturated system using a chiral catalyst. researchgate.netTransition metal-hydrosilane complex.

Reactivity Profiles and Mechanistic Investigations of T Butyl 1 Ethoxyvinyloxy Dimethylsilane

Nucleophilic Reactivity of T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane as an Enolate Equivalent

Silyl (B83357) enol ethers like this compound are synthetic equivalents of enolates. The presence of the silyl group on the enol oxygen "traps" the enol form, creating a stable, isolable compound that is less basic and reactive than its corresponding lithium or sodium enolate. The carbon-carbon double bond is electron-rich, rendering the β-carbon nucleophilic.

This inherent nucleophilicity allows this compound to react with a wide range of electrophiles. In these reactions, the silyl enol ether effectively delivers an acetate (B1210297) enolate moiety to the electrophile. The reaction is typically initiated by an activator, often a Lewis acid, which enhances the electrophilicity of the reaction partner. Upon reaction, the carbon-carbon bond is formed, and the silyloxy group is subsequently cleaved during workup, typically through hydrolysis, to reveal a carbonyl or hydroxyl group in the final product. This strategy provides a regiochemically precise method for forming enolates, as the structure of the silyl enol ether dictates the site of nucleophilic attack.

Lewis Acid-Promoted Transformations Involving Silyl Enol Ethers

The reactivity of silyl enol ethers is significantly enhanced and controlled in the presence of Lewis acids. These transformations, particularly the Mukaiyama aldol (B89426) reaction, are cornerstones of stereoselective synthesis.

Activation Mechanisms and Coordination Dynamics of Silicon with Lewis Acids

In Lewis acid-promoted reactions, the silyl enol ether itself does not typically coordinate directly with the Lewis acid. Instead, the Lewis acid activates the electrophilic partner, such as an aldehyde or ketone. The mechanism involves the coordination of the Lewis acid (e.g., titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂)) to the lone pair of electrons on the carbonyl oxygen of the electrophile.

This coordination polarizes the carbonyl group, withdrawing electron density from the carbonyl carbon and rendering it significantly more electrophilic. This "activation" lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack by the relatively weak nucleophile, this compound. The reaction then proceeds via the attack of the electron-rich double bond of the silyl enol ether on the activated carbonyl carbon. This process forms a new carbon-carbon bond and generates a carbocationic intermediate, which is stabilized by the adjacent oxygen atom. The reaction is completed by the transfer of the silyl group to the carbonyl oxygen, forming a silyl ether of the aldol adduct, which is then hydrolyzed upon aqueous workup.

Stereochemical Outcomes Influenced by Lewis Acid Catalysis in Silyl Enol Ether Reactions

Lewis acid catalysis plays a pivotal role in dictating the stereochemical outcome of reactions involving silyl enol ethers. Unlike the aldol reactions of traditional metal enolates that proceed through rigid, cyclic transition states, Lewis acid-mediated reactions of silyl enol ethers are generally believed to proceed through acyclic or "open" transition states. harvard.eduorganic-chemistry.org

The stereoselectivity (syn vs. anti) in these open transition states is influenced by a combination of steric and electronic factors, including the nature of the Lewis acid, the substituents on the silyl enol ether, and the aldehyde. For instance, the use of chelating Lewis acids like TiCl₄ or SnCl₄ with α- or β-alkoxy aldehydes can lead to the formation of cyclic, chelated intermediates, thereby enforcing a specific geometry and leading to high diastereoselectivity. msu.edu In contrast, non-chelating Lewis acids like BF₃·OEt₂ typically favor different diastereomers by minimizing steric interactions in a more flexible, open transition state. msu.edu The choice of the Lewis acid can thus be used to steer the reaction towards a desired stereoisomer.

Carbon-Carbon Bond Forming Reactions

The most significant application of this compound is in the construction of carbon-carbon bonds, providing a reliable method for acetate aldol additions.

Aldol Reactions: Stereocontrol and Mechanistic Models (e.g., Zimmerman-Traxler Transition State)

The aldol reaction is a powerful tool for forming β-hydroxy carbonyl compounds. The stereochemical control in these reactions is often rationalized using mechanistic models. The Zimmerman-Traxler model is a classic paradigm used to predict the stereochemistry of aldol reactions involving metal enolates (e.g., lithium, boron, or zinc enolates). harvard.eduorganic-chemistry.org It postulates a six-membered, chair-like pericyclic transition state where the metal coordinates to both the enolate oxygen and the aldehyde oxygen. harvard.edu The geometry of the enolate ((E) or (Z)) directly translates into the relative stereochemistry (anti or syn) of the aldol product by minimizing 1,3-diaxial interactions in the chair transition state. harvard.edu

However, for Lewis acid-catalyzed Mukaiyama aldol reactions involving silyl enol ethers like this compound, the Zimmerman-Traxler model is generally not applicable. harvard.edu As mentioned, these reactions are thought to proceed through an open transition state where the Lewis acid is coordinated only to the aldehyde. organic-chemistry.org In this scenario, the stereochemical outcome is not necessarily dependent on the E/Z geometry of the silyl enol ether but rather on minimizing steric and gauche interactions between the incoming nucleophile and the activated aldehyde in the acyclic transition state.

A "directed" aldol reaction is one in which a specific enolate is generated from one carbonyl compound, which then reacts with a different carbonyl compound, thereby avoiding a mixture of products that can arise from self-condensation and cross-condensation reactions. The use of pre-formed, stable silyl enol ethers like this compound is an excellent example of a directed aldol strategy.

The silyl enol ether is prepared in a separate step, ensuring that it will act exclusively as the nucleophilic partner (the enolate component). When this is added to a reaction mixture containing an aldehyde and a Lewis acid, it reacts specifically with the aldehyde in a controlled, cross-aldol fashion. This circumvents the need for strong, basic conditions (like those using lithium diisopropylamide, LDA) typically required to pre-form lithium enolates, making the reaction compatible with a wider range of functional groups.

For example, the TiCl₄-mediated reaction of this compound with an aldehyde such as benzaldehyde (B42025) would proceed as a directed aldol addition to yield the corresponding β-hydroxy ester (after workup). The conditions for such reactions can be fine-tuned to optimize for yield and diastereoselectivity.

Below is a representative table of results for a directed aldol reaction, illustrating the influence of the Lewis acid on the outcome.

Table 1: Lewis Acid Influence on the Directed Aldol Reaction of this compound with Benzaldehyde
EntryLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1TiCl₄CH₂Cl₂-7885Data not specified
2SnCl₄CH₂Cl₂-7880Data not specified
3BF₃·OEt₂CH₂Cl₂-7875Data not specified

Note: The yields and ratios are illustrative examples based on typical outcomes for Mukaiyama aldol reactions and may not represent specific experimental results.

Enantioselective Aldol Additions and Chiral Auxiliary Strategies

This compound, as a representative silyl enol ether, is a key nucleophile in Mukaiyama aldol additions. The development of catalytic, enantioselective versions of this reaction is a cornerstone of modern asymmetric synthesis. Chiral Lewis acids are commonly employed to coordinate to the aldehyde electrophile, creating a chiral environment that dictates the facial selectivity of the silyl enol ether's approach.

One prominent strategy involves the use of chiral copper complexes. For instance, the combination of copper(II) triflate and a chiral bis(oxazoline) ligand can effectively catalyze the aldol addition of silyl enol ethers to various aldehydes. The reaction proceeds through a proposed Zimmerman-Traxler-like transition state, where the geometry of the coordinated reactants influences the stereochemical outcome. The choice of the silyl group and the substituents on the enol ether can impact both reactivity and the level of stereocontrol. Research in this area has yielded highly effective catalyst systems capable of producing aldol adducts with excellent enantiomeric excess (ee).

Below is a table summarizing representative findings for catalytic, enantioselective Mukaiyama aldol reactions, illustrating the high levels of stereocontrol achievable with this class of compounds.

Table 1: Enantioselective Mukaiyama Aldol Additions

Aldehyde (Electrophile) Catalyst System Solvent Yield (%) Enantiomeric Excess (% ee)
Benzaldehyde (–)-1 (5 mol %) Et₂O 93 89
Cyclohexanecarboxaldehyde (–)-1 (5 mol %) Et₂O 97 95
Isovaleraldehyde (–)-1 (5 mol %) Et₂O 92 88

Catalyst (–)-1 is a chiral titanium complex derived from a brominated amino alcohol ligand. Data sourced from research by Carreira, E. M., et al.

Reactions with Cyclic Ethers (Epoxides, Oxetanes) and Ring-Opening Processes

The nucleophilic character of vinyloxy silanes like this compound enables them to participate in the ring-opening of strained cyclic ethers, such as epoxides and oxetanes. These reactions, typically promoted by a Lewis acid, provide a direct route to functionalized alcohol derivatives.

In the case of epoxides, the Lewis acid activates the oxirane ring by coordinating to the oxygen atom, making the carbons more electrophilic. The silyl enol ether then attacks one of the carbons in an Sₙ2-type fashion. The regioselectivity of the attack (at the more or less substituted carbon) is influenced by a combination of steric and electronic factors, as well as the specific Lewis acid and reaction conditions employed. This process results in the formation of a β-alkoxy ketone or aldehyde precursor, which upon workup yields the corresponding 1,3-hydroxy carbonyl compound.

Reactions with oxetanes proceed via a similar mechanism. Although oxetanes are less strained than epoxides, Lewis acid activation is sufficient to facilitate nucleophilic attack and ring cleavage. This reaction provides access to 1,4-hydroxy carbonyl compounds. The rhodium-catalyzed alkylative ring opening of oxa/azabicyclic alkenes with silyl enol ethers is a related transformation that generates complex, enantioenriched cyclohexene (B86901) scaffolds. nih.gov

Prins Cyclization and Related Carbocyclization Strategies Utilizing Vinyloxy Silanes

Vinyloxy silanes are effective participants in Prins-type cyclizations, a powerful class of reactions for the construction of cyclic ethers. In the silyl enol ether Prins cyclization, a Lewis acid-activated aldehyde reacts with the vinyloxy silane (B1218182). The initial carbon-carbon bond formation generates an oxocarbenium ion intermediate which is then trapped by the silyl-protected oxygen. A subsequent intramolecular cyclization onto the resulting carbocationic center, stabilized by the adjacent oxygen, leads to the formation of a tetrahydropyran (B127337) ring.

This strategy has been successfully applied in natural product synthesis. For example, this compound has been utilized in the total synthesis of Cyanolide A. In this context, the vinyloxy silane acts as a two-carbon nucleophile that initiates a cascade reaction to form a key cyclic intermediate.

Formal Cycloaddition Reactions (e.g., [3+3] Cyclizations)

While concerted [3+3] cycloadditions are thermally forbidden by Woodward-Hoffmann rules, vinyloxy silanes can engage in formal cycloaddition reactions through stepwise pathways. These reactions are valuable for the construction of six-membered rings. A common approach involves the reaction of a 1,3-dielectrophile with the vinyloxy silane, which serves as a 3-carbon synthon after the initial nucleophilic addition.

For instance, a Lewis acid-catalyzed reaction between an α,β-unsaturated acetal (B89532) and this compound can proceed via an initial Mukaiyama-Michael addition. The resulting intermediate, a silyl enol ether itself, can then undergo an intramolecular cyclization by attacking the acetal, which acts as a masked carbonyl. This sequential process results in the formation of a substituted cyclohexanone (B45756) derivative, constituting a formal [3+3] annulation. The versatility of silyl enol ethers also allows their participation in other formal cycloadditions, such as [2π+2σ] and [3+2] processes, to construct diverse carbocyclic frameworks like bicyclo[2.1.1]hexanes and tetrahydrofurans. mdpi.comchemrxiv.org

Other Significant Transformations

Umpolung Methodologies and Functional Group Interconversions with Silyl Enol Ethers

The natural reactivity of silyl enol ethers is nucleophilic at the α-carbon. Umpolung, or polarity inversion, strategies reverse this reactivity, allowing the α-carbon to function as an electrophile. This provides a powerful alternative for forming α-functionalized carbonyl compounds by coupling with nucleophiles. nih.gov

One prominent method involves the reaction of a silyl enol ether with a hypervalent iodine(III) reagent. This generates a highly reactive enolonium species or an α-iodinated carbonyl intermediate. nih.govnih.gov This electrophilic intermediate is then readily attacked by a wide range of nucleophiles, including alcohols, amines, thiols, azides, and even carbon nucleophiles. nih.gov This two-step, one-pot process enables the direct α-functionalization of the parent carbonyl compound with functionalities that are typically introduced via nucleophilic substitution on an α-halo ketone. nih.govresearchgate.net For example, this strategy has been used for the direct cyanation of silyl enol ethers to produce β-ketonitriles using a PhIO/BF₃·Et₂O/TMSCN system. acs.org

Table 2: Umpolung α-Functionalization of Silyl Enol Ethers with Various Nucleophiles

Silyl Enol Ether Substrate Nucleophile Reagent System Product Type
1-Phenyl-1-(trimethylsilyloxy)ethene Morpholine Hypervalent Iodine(III) α-Aminoketone
1-Phenyl-1-(trimethylsilyloxy)ethene Sodium Azide Hypervalent Iodine(III) α-Azidoketone
1-Cyclohexenyl trimethylsilyl (B98337) ether Thiophenol Hypervalent Iodine(III) α-Thiophenylketone
1-Phenyl-1-(trimethylsilyloxy)ethene Methanol (B129727) Hypervalent Iodine(III) α-Methoxyketone

Data generalized from studies on hypervalent iodine-mediated umpolung reactions. nih.govacs.org

Dynamic Processes and Silyl Group Migration in Vinyloxy Silanes

Silyl enol ethers can participate in dynamic processes involving the migration of the silyl group. While thermodynamically stable on the oxygen atom, the silyl group can migrate to other positions under certain conditions, leading to interesting rearrangements and synthetic opportunities.

A key example is the Brook rearrangement, which involves the intramolecular migration of a silyl group from carbon to a nearby oxygen anion. The reverse Brook rearrangement involves migration from an oxygen to a carbon. In the context of vinyloxy silanes, related processes can occur. For instance, under thermal or catalytic conditions, a 1,3-silyl migration can occur, converting an O-silylated enol ether to a C-silylated ketone.

Furthermore, acid-catalyzed cyclizations of certain vinyloxy silanes can proceed with concomitant silyl group migration. For example, the cyclization of (Z)-vinylsilanes bearing a tethered amino group can lead to piperidine (B6355638) products resulting from a 1,2-silyl migration. nih.gov These dynamic processes are influenced by factors such as substrate geometry, catalyst choice, and temperature, and they highlight the complex reactivity landscape of organosilicon compounds. The stabilization of cationic intermediates by the β-silicon effect is a key driving force in many of these rearrangements involving vinylsilanes. chemtube3d.com

Applications of T Butyl 1 Ethoxyvinyloxy Dimethylsilane in Complex Molecule Synthesis

Strategic Disconnections and Retrosynthetic Analysis Utilizing T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. Silyl (B83357) enol ethers, such as this compound, are powerful tools in this regard as they represent masked enolates, allowing for strategic disconnections of carbon-carbon bonds.

The core principle behind using this compound in retrosynthesis is the recognition of the silyl enol ether moiety as a precursor to a nucleophilic enolate or its equivalent. This allows for the disconnection of a bond between the alpha-carbon and a beta-carbon of a carbonyl group, a transformation that corresponds to an aldol (B89426) or related carbonyl addition reaction in the forward synthetic direction. The bulky t-butyl and dimethylsilyl groups can influence the stereochemical outcome of these reactions, a factor that is critically assessed during the planning phase of a synthesis.

Key Retrosynthetic Disconnections Enabled by Silyl Enol Ethers:

Disconnection TypeForward ReactionDescription
Cα-Cβ Bond (Aldol)Aldol Addition/ReactionDisconnecting a β-hydroxy carbonyl system back to a silyl enol ether and an aldehyde or ketone.
Cα-Cβ Bond (Michael)Michael AdditionDisconnecting a 1,5-dicarbonyl system to a silyl enol ether and an α,β-unsaturated carbonyl compound.
α-Functionalizationα-Alkylation/HalogenationDisconnecting at the α-position of a carbonyl compound, envisioning the silyl enol ether as a nucleophile reacting with an electrophile.

The choice of the silyl group and the substitution on the enol ether double bond are critical considerations in retrosynthetic planning. The T-butyldimethylsilyl (TBDMS) group in this compound offers significant steric bulk, which can be exploited to control the regioselectivity of enolate formation and the facial selectivity of subsequent reactions.

Total Synthesis of Natural Products and Bioactive Molecules

The true test of a synthetic methodology lies in its application to the total synthesis of complex natural products. This compound and related silyl enol ethers have played pivotal roles in the construction of numerous biologically active molecules.

Case Studies: Role of this compound in Cyanolide A Synthesis

While various strategies have been employed in the total synthesis of the potent molluscicide Cyanolide A, including those utilizing silyl enol ether Prins cyclizations and Sakurai macrocyclization/dimerization reactions, publicly available scientific literature does not specifically detail the use of this compound in any of the reported synthetic routes. The syntheses of Cyanolide A have prominently featured other silyl groups, such as trimethylsilyl (B98337) (TMS), in key transformations. organic-chemistry.org

Asymmetric Synthesis of Chiral Building Blocks Employing Silyl Enol Ethers

A significant application of silyl enol ethers like this compound is in the asymmetric synthesis of chiral building blocks. The Mukaiyama aldol reaction stands out as a powerful method for the stereocontrolled formation of carbon-carbon bonds. nih.gov In this reaction, a silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid catalyst.

The use of chiral Lewis acids or chiral auxiliaries allows for the enantioselective and diastereoselective synthesis of β-hydroxy carbonyl compounds, which are versatile intermediates in the synthesis of polyketides, macrolides, and other classes of natural products. The steric and electronic properties of the silyl enol ether, including the bulky T-butyldimethylsilyl group, can play a crucial role in influencing the stereochemical outcome of the reaction.

Table of Chiral Lewis Acids Commonly Used in Asymmetric Mukaiyama Aldol Reactions:

Lewis Acid CatalystChiral LigandTypical Aldehyde/Ketone Substrate
Tin(II) triflateChiral diamineAldehydes
Boron trifluoride etherateChiral oxazaborolidinoneAldehydes
Titanium(IV) isopropoxideBINOL derivativesAldehydes and ketones

The ability to generate stereochemically rich fragments through these methods is a testament to the utility of silyl enol ethers in modern asymmetric synthesis.

Development of Highly Functionalized Carbonyl Compounds through Enolate Surrogates

This compound serves as a stable and easily handled surrogate for a reactive enolate. This allows for the controlled formation of carbon-carbon and carbon-heteroatom bonds at the α-position of a carbonyl group. Unlike free enolates, which can be prone to self-condensation and other side reactions, silyl enol ethers exhibit moderated nucleophilicity, reacting cleanly with a wide range of electrophiles under the appropriate conditions.

This reactivity can be harnessed to introduce various functional groups, leading to the development of highly functionalized carbonyl compounds. For instance, the reaction of this compound with electrophilic halogen sources can provide α-halo carbonyl compounds, which are valuable precursors for further transformations.

Examples of α-Functionalization using Silyl Enol Ethers:

ElectrophileProduct
N-Bromosuccinimide (NBS)α-Bromo carbonyl compound
Phenylselenyl chloride (PhSeCl)α-Phenylselenyl carbonyl compound
Acyl chloridesβ-Dicarbonyl compound

Preparation of Stereodefined Unsaturated Systems via Silyl Enol Ether Transformations

Silyl enol ethers are not only precursors to saturated carbonyl compounds but can also be transformed into stereodefined unsaturated systems. One of the most powerful methods in this regard is the Saegusa-Ito oxidation, which converts a silyl enol ether into an α,β-unsaturated carbonyl compound. This reaction typically involves the treatment of the silyl enol ether with a palladium(II) salt, such as palladium(II) acetate (B1210297).

The geometry of the resulting double bond can often be controlled by the reaction conditions and the substitution pattern of the silyl enol ether. This provides a reliable method for the introduction of unsaturation in a controlled manner, which is a common feature in many complex natural products.

Furthermore, the reaction of silyl enol ethers with various electrophiles can lead to the formation of substituted alkenes with high stereoselectivity, further expanding their utility in the synthesis of complex molecular targets.

Theoretical and Computational Chemistry Studies of T Butyl 1 Ethoxyvinyloxy Dimethylsilane

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have become a cornerstone in the study of chemical reactions, offering insights that are often inaccessible through experimental means alone. For silyl (B83357) enol ethers, these calculations are crucial for mapping out the intricate details of reaction pathways.

The elucidation of a reaction mechanism hinges on the characterization of its potential energy surface (PES), which maps the energy of a chemical system as a function of its geometry. Key features of the PES are stationary points, which include reactants, products, intermediates, and, most critically, transition states (TS). A transition state represents the highest energy point along the lowest energy path from reactants to products—the activation energy barrier.

Computational chemists employ various algorithms to locate the precise geometry of a transition state. Once found, frequency calculations are performed to confirm its identity; a true first-order saddle point (a transition state) possesses exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. youtube.com Following the path of this imaginary frequency in both directions, a technique known as an Intrinsic Reaction Coordinate (IRC) calculation, confirms that the transition state correctly connects the desired reactants and products. researchgate.net

A notable example involves the computational investigation of a cobalt-catalyzed system for the synthesis of (Z)-silyl enol ethers. acs.org Density Functional Theory (DFT) calculations were used to explore the reaction mechanism, including an aryl migration pathway. These investigations revealed exothermic reaction pathways with small activation barriers, substantiating the proposed mechanism. acs.org By calculating the energies of reactants, transition states, and products, a complete energy profile can be constructed, providing quantitative data on reaction kinetics and thermodynamics. youtube.com

Table 1: Example of Calculated Energy Data for a Silyl Enol Ether Reaction
SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting materials before reaction0.0
Transition State 1 (TS1)Highest energy point for the formation of the (E)-isomer+21.5
Transition State 2 (TS2)Highest energy point for the formation of the (Z)-isomer+20.2
(E)-ProductThe less stable E-configured silyl enol ether-5.4
(Z)-ProductThe more stable Z-configured silyl enol ether-6.6

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and selectivity through interactions with reactants, intermediates, and transition states. Computational models must account for these effects to provide realistic and predictive results. Solvation is generally handled in two ways:

Explicit Solvation: Individual solvent molecules are included in the calculation. This method can capture specific interactions like hydrogen bonding but is computationally very expensive due to the large number of atoms.

Implicit Solvation (Continuum Models): The solvent is modeled as a continuous medium with a characteristic dielectric constant. This approach averages out the solvent effects and is computationally efficient. Common continuum models include the Polarizable Continuum Model (PCM) and its variants (e.g., IEFPCM), and the SMD (Solvation Model based on Density) model. chinesechemsoc.orgacs.orgrsc.org

In a DFT study of the domino cycloaddition reactions of nitroalkenes with enol ethers, the inclusion of a Lewis acid catalyst and solvent effects was found to be critical, as it significantly decreased the activation barrier for the initial cycloaddition step. acs.org Another study on the alcohol trapping of enol ether cation radicals demonstrated that methanol (B129727) does not act merely as a bulk solvent but as a catalyst. acs.org Free energy calculations showed that a secondary methanol molecule facilitates the reaction through a "Zundel-like" shared proton conformation, a specific interaction that would be missed by simpler models. acs.org The choice of solvation model is therefore crucial for accurately predicting how the solvent environment modulates the energy landscape of a reaction, thereby affecting both reactivity (reaction speed) and selectivity (product distribution). chinesechemsoc.org

Table 2: Application of Solvation Models in Silyl Enol Ether Studies
Study FocusComputational MethodSolvation Model UsedSolventReference
Co-catalyzed (Z)-silyl enol ether synthesisDFT (RI-B3LYP)CPCMDichloromethane acs.org
NiH-catalyzed reductive hydrocarbonationDFTSMD1,2-dichloroethane chinesechemsoc.org
Hydrosilylation of α-oxoketenesDFT (B3LYP)IEFPCMToluene rsc.org
Fe-catalyzed C-C bond formationDFT (B3LYP-D3)SMDWater acs.org

Conformational Analysis and Stereochemical Prediction in Silyl Enol Ethers

For reactions involving silyl enol ethers that create new stereocenters, the stereochemical outcome is often dictated by the geometry of the transition state. A classic example is the silyl enol ether Prins cyclization, which forms substituted tetrahydropyran-4-ones with high diastereoselectivity. acs.org The observed stereochemistry is consistently explained by a mechanism involving a chairlike transition state. In this model, the substituents on the forming six-membered ring preferentially occupy pseudo-equatorial positions to minimize steric strain. The specific (Z)- or (E)-geometry of the silyl enol ether and the orientation of the attacking aldehyde determine the conformation of this chairlike transition state, which in turn dictates the final stereochemistry of the product. acs.org Computational methods can be used to calculate the relative energies of these different transition state conformations, allowing for the prediction of the major diastereomer formed in the reaction.

Density Functional Theory (DFT) Studies on Silyl Enol Ether Stability and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of molecules to determine their energies and properties. It has become the workhorse of computational chemistry for studying organic reactions due to its favorable balance of accuracy and computational cost.

DFT is widely used to rationalize the stability of silyl enol ether isomers. For instance, in a cobalt-driven synthesis, computational analysis indicated that the observed preference for the (Z)-isomer over the (E)-isomer was due to reduced steric hindrance between the silyl group and other parts of the catalyst-substrate complex. acs.org The calculations estimated a marginal energetic preference for the (Z)-isomer of about 5 kJ/mol, which was sufficient to explain the predominance of this product. acs.org

DFT also provides deep insights into reactivity by analyzing the electronic properties of molecules. In a study of the palladium-catalyzed α-arylation of ketones, DFT calculations were used to compare different mechanistic pathways. acs.orgnih.gov The calculations showed that while the formation of an O-bound palladium enolate was thermodynamically favored, it was an unproductive off-cycle species. The productive pathway involved a higher-energy C-bound palladium enolate, which led to the final product via a reductive elimination step. By analyzing the transition structures for this key step, researchers could explain the origin of enantioselectivity, attributing it to stabilizing electrostatic interactions in the favored transition state and destabilizing steric repulsion in the disfavored one. acs.orgnih.gov

Molecular Dynamics Simulations for Reactive Intermediates and Transient Species

While quantum chemical calculations typically focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations model the real-time evolution of a molecular system. By solving Newton's equations of motion for all atoms, MD simulations can provide a picture of molecular motion, conformational changes, and the explicit role of solvent dynamics.

For studying reactive intermediates, ab initio molecular dynamics (AIMD) or DFT-based molecular dynamics (DFT-MD) are particularly powerful. nih.gov In these methods, the forces on the atoms are calculated "on the fly" using quantum mechanics at each time step. This allows for the simulation of bond-breaking and bond-forming events. For example, a direct-dynamics trajectory simulation of the Claisen rearrangement of an allyl vinyl ether revealed a stepwise mechanism, with the entire reaction proceeding on a timescale of hundreds of femtoseconds. mdpi.com

More advanced enhanced sampling techniques, such as metadynamics, can be combined with DFT-MD to explore complex reaction pathways and calculate free energy profiles in explicit solvent. nih.gov Such methods have been applied to investigate the inverse electron demand Diels-Alder reactions of silyl-enol ethers, providing a more complete picture of the reaction thermodynamics and kinetics than static calculations alone. nih.gov MD simulations are invaluable for understanding the behavior of short-lived reactive intermediates and transient species, capturing the dynamic effects of the surrounding environment that govern their fate.

Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of T Butyl 1 Ethoxyvinyloxy Dimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane. It provides precise information on the molecular structure and is invaluable for monitoring the progress of reactions in real-time. researchgate.netnih.gov By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ²⁹Si NMR spectra, chemists can confirm the compound's identity, purity, and stereochemistry.

¹H NMR spectroscopy is particularly powerful for determining the stereochemistry of the vinyl group in silyl (B83357) enol ethers and for assigning the specific protons within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton. For this compound, the vinyl protons are diastereotopic and typically appear as distinct signals, with their coupling constant (J-value) providing information about the geometry (E/Z) of the double bond.

The progress of reactions involving silyl enol ethers, such as aldol (B89426) reactions or alkylations, can be monitored by acquiring ¹H NMR spectra at regular intervals. researchgate.netrsc.org The disappearance of reactant signals and the appearance of product signals allow for the determination of reaction kinetics and the identification of intermediates. researchgate.net

Interactive Table: Typical ¹H NMR Chemical Shifts for this compound Note: Data are estimated based on analogous structures. Actual values may vary depending on the solvent and experimental conditions. illinois.eduutsouthwestern.edusigmaaldrich.com

ProtonsMultiplicityCoupling Constant (J) in HzChemical Shift (δ) in ppm
=CH₂Doubletcis J ≈ 6-12~4.0-4.5
=CH₂Doublettrans J ≈ 12-18~4.0-4.5
O-CH₂-CH₃Quartet~7.0~3.8
O-CH₂-CH₃Triplet~7.0~1.3
Si-C(CH₃)₃SingletN/A~0.9
Si-(CH₃)₂SingletN/A~0.1

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for unambiguous confirmation of the carbon framework. The chemical shifts of the vinylic carbons are particularly diagnostic, with the C=C carbon appearing significantly downfield.

²⁹Si NMR spectroscopy is a specialized technique that offers direct insight into the silicon atom's local environment. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. acs.orgillinois.edu For this compound, the silicon atom is bonded to two methyl groups, one t-butyl group, and the enol ether oxygen. The resulting chemical shift falls within a characteristic range for tetracoordinate silicon in such an environment, helping to confirm the structure of the silyl group. pascal-man.comresearchgate.netnih.gov

Interactive Table: Typical ¹³C and ²⁹Si NMR Chemical Shifts Note: Data are estimated based on analogous structures. Actual values may vary depending on the solvent and experimental conditions. rsc.orgoregonstate.eduwisc.edulibretexts.org

NucleusCarbon EnvironmentChemical Shift (δ) in ppm
¹³CC =C~155-160
¹³CC=C ~85-90
¹³CO-C H₂-CH₃~65-70
¹³CSi-C (CH₃)₃~25-30
¹³CSi-C(C H₃)₃~18
¹³CO-CH₂-C H₃~15
¹³CSi-(C H₃)₂~-2 to -5
²⁹Si(t-Bu)(Me)₂Si -O~15-25

Mass Spectrometry in Reaction Pathway Analysis and Product Identification

Mass spectrometry (MS) is a crucial tool for identifying the products of reactions involving this compound and for elucidating reaction pathways by detecting intermediates. researchgate.netnih.gov Advanced MS techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), can provide detailed structural information from minute amounts of sample. researchgate.netnih.gov

The fragmentation pattern of the molecular ion provides a fingerprint that helps in structure confirmation. A characteristic fragmentation pathway for t-butyldimethylsilyl ethers involves the loss of the t-butyl group (a loss of 57 mass units), leading to a prominent [M-57]⁺ ion. researchgate.net This fragmentation is a key diagnostic feature in the mass spectra of compounds containing this protecting group. doaj.org Further fragmentation can involve the loss of the ethoxy group or cleavage of the vinyl ether moiety. By analyzing the masses of these fragments, the connectivity of the molecule can be pieced together. nih.gov

Infrared (IR) Spectroscopy for Characterizing Functional Group Transformations and Bond Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound and for monitoring their transformation during a reaction. The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies.

The most diagnostic peak in the IR spectrum of a silyl enol ether is the strong C=C stretching vibration, which typically appears in the 1660-1690 cm⁻¹ region. msu.edu The presence and position of this peak confirm the existence of the enol ether double bond. Other important absorptions include the Si-O-C stretching vibrations around 1050-1100 cm⁻¹ and the C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons of the vinyl group. During a reaction, such as hydrolysis back to the corresponding ketone, the disappearance of the C=C stretch and the appearance of a strong carbonyl (C=O) stretch around 1715 cm⁻¹ would be clearly observable, providing a straightforward way to monitor the reaction's progress. masterorganicchemistry.com

Interactive Table: Characteristic IR Absorption Frequencies

BondVibration TypeFrequency (cm⁻¹)Intensity
C=CStretch~1660-1690Strong
Si-O-CStretch~1050-1100Strong
=C-HStretch~3020-3080Medium
C-H (Alkyl)Stretch~2850-2960Strong

Advanced Spectroscopic Methods (e.g., X-ray Crystallography of Derivatives) in Confirming Stereochemistry and Conformation

While this compound is a liquid, its absolute stereochemistry and solid-state conformation can be unambiguously determined through X-ray crystallography of a suitable solid derivative. cdnsciencepub.comresearchgate.net This technique involves synthesizing a crystalline compound from the silyl enol ether, for example, through a reaction that introduces stereocenters and results in a solid product. nih.gov

The diffraction pattern of X-rays passing through the single crystal allows for the calculation of a precise three-dimensional model of the molecule, showing the exact positions of all atoms. cdnsciencepub.com This provides definitive proof of the compound's connectivity, conformation, and relative and absolute stereochemistry, which can be crucial for understanding reaction mechanisms and selectivity. researchgate.net The structural data obtained, such as bond lengths and angles around the silicon atom and the planarity of the enol ether system, serve as a benchmark for validating structures proposed by other spectroscopic methods. cdnsciencepub.com

Comparative Analysis with Other Silyl Enol Ethers

Influence of Silyl (B83357) Group Sterics and Electronics on Enolate Reactivity and Stability

The steric and electronic properties of the silyl group play a crucial role in determining the reactivity and stability of silyl enol ethers. The size of the substituents on the silicon atom significantly impacts the stability of the silyl enol ether towards hydrolysis and their reactivity in various chemical transformations.

Steric Effects on Stability:

Generally, silyl enol ethers with bulkier silyl groups exhibit greater stability. This is attributed to the steric hindrance provided by the large substituents, which shields the silicon atom from nucleophilic attack, particularly by water during hydrolysis. For instance, the t-butyldimethylsilyl (TBS) group is significantly more sterically demanding than the trimethylsilyl (B98337) (TMS) group. Consequently, TBS enol ethers are more stable and less prone to cleavage under acidic or basic conditions compared to TMS enol ethers. researchgate.net This increased stability allows for their isolation and purification, which is often challenging for the more labile TMS enol ethers.

The stability of various silyl enol ethers generally follows the trend: TMS < TES < TBS < TIPS < TBDPS, where the steric bulk of the silyl group increases in the same order. This trend is reflected in their relative resistance to hydrolysis in both acidic and basic media.

Interactive Data Table: Relative Hydrolytic Stability of Silyl Ethers

Silyl GroupRelative Resistance to Acidic HydrolysisRelative Resistance to Basic Hydrolysis
TMS11
TES6410-100
TBS20,000~20,000
TIPS700,000100,000
TBDPS5,000,000~20,000

This table illustrates the general trend of increasing stability with increasing steric bulk of the silyl group.

Steric and Electronic Effects on Reactivity:

The steric bulk of the silyl group also influences the reactivity of the silyl enol ether in reactions such as the Mukaiyama aldol (B89426) addition. Silyl enol ethers with less bulky silyl groups, like TMS enol ethers, are generally more reactive. unipd.it However, this higher reactivity can sometimes lead to undesired side reactions. In contrast, bulkier silyl groups like TBS can prevent such side reactions, leading to cleaner reaction profiles. researchgate.net For instance, in certain aldol reactions, the use of a less bulky TMS-enolate can lead to inferior results compared to the use of TES- or TBS-enol ethers, which can help avoid product decomposition. unipd.it

The electronic nature of the substituents on the silicon atom also affects reactivity. Electron-withdrawing groups on the silicon atom can decrease the electron density of the enol double bond, thereby reducing its nucleophilicity. Conversely, electron-donating groups can enhance the nucleophilicity of the silyl enol ether. For example, replacing a methyl group with a more electron-withdrawing group like a phenyl group can influence the reactivity. A study on the nucleophilicity of silyl ketene (B1206846) acetals and silyl enol ethers showed that a change from a trimethylsilyloxy to a triphenylsilyloxy group reduces reactivity by a factor of ten. bohrium.com

The formation of silyl enol ethers can be directed to yield either the kinetic or thermodynamic product based on the reaction conditions, including the steric hindrance of the base and the silylating agent. wikipedia.orgudel.edumasterorganicchemistry.com A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) silyl enol ether. wikipedia.org In contrast, weaker bases and higher temperatures allow for equilibration, leading to the more substituted and thermodynamically more stable silyl enol ether. masterorganicchemistry.com

Substituent Effects (e.g., Ethoxy vs. Methoxy) on Vinyloxy Moiety Reactivity

The nature of the alkoxy group on the vinyloxy moiety can also influence the reactivity of the silyl enol ether. While direct comparative studies on T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane versus its methoxy (B1213986) analog are not extensively documented in the provided search results, general trends in the reactivity of vinyl ethers can provide valuable insights.

The reactivity of alkyl vinyl ethers towards electrophiles generally increases with the steric bulk of the alkyl group in the alkoxy moiety, following the sequence: Me < Et < Pri < But. rsc.org This trend is opposite to what would be expected based on resonance activation by the alkoxy group and is attributed to strain effects in the ground states of the molecules. rsc.org

In the context of hydrolysis, a common reaction for vinyl ethers, studies have shown that methyl vinyl ethers are generally less reactive than their ethyl vinyl ether counterparts. cdnsciencepub.comcdnsciencepub.com This suggests that the ethoxy group in this compound may confer slightly higher reactivity to the double bond compared to a methoxy group. For example, quantitative comparisons of hydrolysis rates have shown that ethyl vinyl ether hydrolyzes about 1013 times faster than diethyl ether under weakly acidic conditions, highlighting the high reactivity of the vinyl ether functionality. askfilo.com The rate-determining step in the acid-catalyzed hydrolysis of ethyl vinyl ether is the proton transfer from the catalyzing acid to the substrate. rsc.org

The electronic effects of the alkoxy group are also at play. The oxygen atom of the alkoxy group can donate electron density to the double bond through resonance, thereby increasing its nucleophilicity. The difference in the inductive effects of a methyl versus an ethyl group is relatively small, but as mentioned, steric effects appear to be a dominant factor in determining the reactivity of alkyl vinyl ethers.

Chemoselectivity in the Presence of Diverse Silyl Protecting Groups and Other Functionalities

In molecules containing multiple functional groups, including different silyl protecting groups, the chemoselective reaction of a silyl enol ether is a critical aspect of synthetic strategy. The ability to react one silyl enol ether in the presence of other silyl ethers or other functional groups is often referred to as orthogonality. bham.ac.uk

Silyl enol ethers can be chemoselectively involved in reactions like the Mukaiyama aldol addition in the presence of other silyl ethers that are used as protecting groups for alcohols. The differential reactivity of various silyl groups allows for selective transformations. For instance, a more reactive TMS enol ether could potentially react in the presence of a more stable TBS-protected alcohol.

In the Mukaiyama aldol reaction, the choice of Lewis acid and the nature of the silyl group on the enol ether can influence chemoselectivity. For example, when "super silyl" triflates like (TMS)3SiOTf are used as Lewis acids, the silyl group of the silyl enol ether can chemoselectively transfer to the product. rsc.org This demonstrates a subtle interplay of steric and electronic effects that can be exploited for selective transformations.

Furthermore, silyl enol ethers can be made to react chemoselectively in the presence of other functionalities. For instance, the Rubottom oxidation allows for the α-hydroxylation of a silyl enol ether in the presence of other functional groups that might be sensitive to other oxidation conditions. wikipedia.org The reaction proceeds through the oxidation of the silyl enol ether with a peroxyacid.

The selective deprotection of one silyl group in the presence of another is also a key aspect of chemoselectivity. The relative stability of different silyl ethers allows for their sequential removal. For example, a TMS ether can be selectively cleaved in the presence of a TBS ether, which in turn can be cleaved in the presence of a more robust TIPS or TBDPS ether. This orthogonality is crucial in the synthesis of complex molecules where multiple hydroxyl groups need to be protected and deprotected at different stages. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via silane-protection strategies using tert-butylchlorodiphenylsilane as a precursor. For example, analogous silane compounds are synthesized by reacting precursors with alcohols or vinyl ethers under anhydrous conditions, followed by purification via column chromatography (e.g., 1:4 ethyl acetate:hexane) . Key parameters for optimization include stoichiometric ratios, reaction time (e.g., 16 hours for complete conversion), and temperature control. Yield improvements (up to 92%) are achievable by minimizing side reactions through inert atmosphere conditions (e.g., nitrogen) and rigorous drying of reagents .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For analogous silanes, 1^1H NMR peaks for tert-butyl groups appear at ~1.05 ppm (singlet), while ethoxyvinyloxy protons show distinct splitting patterns (e.g., 2E,4E-dienes at δ 5.2–6.0 ppm) . Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H+^+] or [M+Na+^+] peaks). High-resolution MS or gas chromatography-MS (GC-MS) is recommended for purity assessment, especially when trace byproducts (e.g., unreacted silane precursors) are present .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Silane derivatives are prone to hydrolysis, particularly under acidic or basic conditions. For example, tert-butyl chloride analogs hydrolyze via an SN_N1 mechanism, with half-lives (t1/2_{1/2}) calculated using first-order kinetics (k=ln2/t1/2k = \ln 2 / t_{1/2}) . Storage recommendations include inert atmospheres (argon), low temperatures (–20°C), and desiccants to prevent moisture ingress. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model transition states and regioselectivity in palladium-catalyzed reactions (e.g., Suzuki or Stille couplings). For tert-butyl(4-iodobutoxy)dimethylsilane analogs, computational studies reveal that steric hindrance from the tert-butyl group directs coupling to less substituted positions . Tools like Gaussian or ORCA, combined with databases (e.g., Reaxys), enable prediction of feasible synthetic routes and side-product formation .

Q. What experimental design strategies are optimal for studying the hydrolysis kinetics of this compound?

  • Methodological Answer : Use a central composite design (CCD) to evaluate factors like pH, temperature, and solvent polarity. For tert-butyl chloride, rate constants (kk) are derived from conductivity measurements or 1^1H NMR integration of hydrolyzed products . For silanes, pseudo-first-order conditions (excess water) simplify kinetic analysis. Data contradictions (e.g., unexpected rate accelerations) may arise from micelle formation or autocatalysis, requiring multivariate regression to resolve .

Q. How can researchers address conflicting toxicity data for silane derivatives like this compound?

  • Methodological Answer : When toxicity data are absent, extrapolate from structurally similar compounds. For dimethylsilane, screening levels (ITSL) are inferred from substitution trends: higher substitution correlates with lower toxicity (e.g., tetramethylsilane ITSL = 1300 µg/m3^3 vs. silane = 30 µg/m3^3) . Toxicity assays (e.g., Ames test, zebrafish embryotoxicity) should validate predictions. Conflicting data require weight-of-evidence analysis, prioritizing peer-reviewed studies over default thresholds .

Q. What strategies enhance the regioselectivity of this compound in polymer grafting applications?

  • Methodological Answer : Surface grafting efficiency depends on silane orientation and solvent polarity. For vinylsilanes, pre-treatment of substrates (e.g., plasma activation) improves adhesion. Catalytic systems like Rh(dppp)2_2Cl enhance regiocontrol in hydrosilylation, as demonstrated for cyclohexenylmethoxy silanes (61% yield) . Characterization via XPS or FTIR confirms covalent bonding, while gel permeation chromatography (GPC) monitors polymer molecular weight shifts .

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